

molecular formula and molecular weight of Boron potassium oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boron potassium oxide (B₅KO₈)*

Cat. No.: *B080282*

[Get Quote](#)

An In-depth Technical Guide to Boron Potassium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boron potassium oxide, a term that encompasses a family of related inorganic compounds. This document details their molecular formulas, molecular weights, synthesis protocols, and key applications relevant to research and development.

Introduction to Boron Potassium Oxide

Boron potassium oxide refers to a group of inorganic compounds formed from potassium, boron, and oxygen. These compounds exist in various stoichiometric forms, with potassium tetraborate being one of the most common. They are typically encountered as white, crystalline solids soluble in water. In solution, they hydrolyze to form mildly alkaline solutions, which makes them excellent buffering agents. This property is of particular interest in various chemical and pharmaceutical applications where pH control is critical. Their utility extends to materials science, chemical synthesis, and specialized industrial processes.

Molecular Formula and Molecular Weight

The term "Boron potassium oxide" can refer to several distinct compounds. The table below summarizes the molecular formulas and weights for the most common forms.

Compound Name	Molecular Formula	Molecular Weight (g/mol)
Potassium Borate	BKO_3	97.91[1]
Tripotassium Borate	BK_3O_3	176.1[2][3][4]
Potassium Tetraborate	$\text{K}_2\text{B}_4\text{O}_7$	233.44[5][6]
Potassium Tetraborate (anhydrous)	$\text{B}_4\text{K}_2\text{O}_7$	372.677[7]
Potassium Tetraborate Tetrahydrate	$\text{K}_2\text{B}_4\text{O}_7 \cdot 4\text{H}_2\text{O}$	Not explicitly stated
Santite (hydrated potassium pentaborate)	$\text{KB}_5\text{O}_8 \cdot 4\text{H}_2\text{O}$	Not explicitly stated

Key Applications in Research and Development

Potassium borates are versatile compounds with a range of applications in scientific research and industry.

- **pH Buffering:** Due to their ability to maintain a stable pH, potassium borates are used as buffering agents in cosmetics, cleaning products, and pharmaceutical formulations.[8][9] In drug development, maintaining a specific pH is often crucial for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs). The relatively constant pH of potassium tetraborate solutions makes them suitable as primary standards in analytical chemistry.[10][11]
- **Chemical Synthesis:** Potassium borate serves as a reagent and stabilizer in various chemical reactions, including the synthesis of other boron compounds.[8]
- **Lubricating Oil Additives:** Finely dispersed potassium borates can enhance the anti-wear, anti-corrosion, and load-carrying properties of industrial and automotive lubricants.[10][11] They form a resilient film on metal surfaces under extreme conditions.[10][11]
- **Materials Science:** In the glass industry, potassium borate acts as a flux to lower the melting point of raw materials, which is particularly useful in the production of borosilicate glass.[8]

- Biochemical Research: Some studies have investigated the effects of potassium tetraborate on human cells. For example, at low concentrations, it has been observed to increase total antioxidant capacity (TAC) levels in human blood cell cultures.[12]

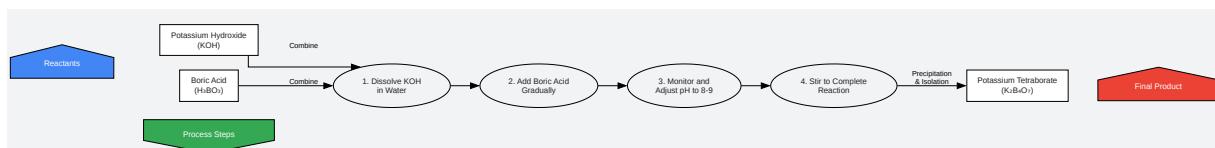
Experimental Protocol: Synthesis of Potassium Tetraborate

A common method for synthesizing potassium tetraborate involves the reaction of potassium hydroxide and boric acid.[10]

Materials:

- Potassium hydroxide (KOH)
- Boric acid (H_3BO_3)
- Distilled water
- Beaker
- Stirring rod
- pH meter

Procedure:


- Preparation of Potassium Hydroxide Solution: Begin by dissolving potassium hydroxide in distilled water. This process is highly exothermic and should be conducted with care, involving slow addition and constant stirring to manage heat generation.[13]
- Gradual Addition of Boric Acid: Once the potassium hydroxide solution is prepared, slowly add boric acid powder while continuously stirring.[13] The reaction between potassium hydroxide and boric acid will yield potassium tetraborate and water.[13]
- Monitoring and Adjusting pH: The pH of the solution should be monitored throughout the addition of boric acid. The solution will initially be highly basic. As boric acid is added, the pH will decrease. The target pH for the formation of potassium tetraborate is around 8 to 9.[13]

- Completion of Reaction and Precipitation: Continue adding boric acid until the saturation point is reached, which is indicated by the cessation of dissolution and the precipitation of the product. Stir the mixture for an additional 30 minutes to ensure the reaction is complete. [\[13\]](#)
- Isolation of Product: The precipitated potassium tetraborate can then be isolated through filtration, followed by washing and drying.

Hydrothermal synthesis is another method used to produce various forms of potassium borate, often involving heating the reactants in an aqueous medium at elevated temperatures for several days.[\[14\]](#)[\[15\]](#)

Visualized Experimental Workflow: Synthesis of Potassium Tetraborate

The following diagram illustrates the workflow for the synthesis of potassium tetraborate from potassium hydroxide and boric acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of potassium tetraborate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium;borate | BKO3-2 | CID 14535193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bangchemicals.com [bangchemicals.com]
- 3. Potassium borate | 1332-77-0 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. GSRS [precision.fda.gov]
- 6. Potassium tetraborate | 1332-77-0 | Benchchem [benchchem.com]
- 7. Potassium borate [webbook.nist.gov]
- 8. chemiis.com [chemiis.com]
- 9. nbino.com [nbino.com]
- 10. borax.com [borax.com]
- 11. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]
- 12. DNA damaging and biochemical effects of potassium tetraborate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discover.hubpages.com [discover.hubpages.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular formula and molecular weight of Boron potassium oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080282#molecular-formula-and-molecular-weight-of-boron-potassium-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com